molecular formula C16H16ClNO2 B12589606 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide CAS No. 634186-42-8

5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide

Cat. No.: B12589606
CAS No.: 634186-42-8
M. Wt: 289.75 g/mol
InChI Key: BEWWYPWECRDXTK-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16ClNO2. It is a derivative of benzamide, featuring a chloro and hydroxy group on the benzene ring, and an isopropyl-substituted phenyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) for amide hydrolysis.

Major Products

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. The chloro group may also participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for interaction with other molecules, enhancing its versatility in various applications .

Properties

CAS No.

634186-42-8

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-10(2)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI Key

BEWWYPWECRDXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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